2-Chloro-8-methylquinoxaline
Overview
Description
2-Chloro-8-methylquinoxaline is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is used in research and development .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H7ClN2 . The compound contains a quinoxaline core, which is a type of heterocyclic compound. The quinoxaline core is substituted with a chlorine atom at the 2-position and a methyl group at the 8-position .Scientific Research Applications
Antimicrobial and Antitubercular Activities
2-Chloro-8-methylquinoxaline serves as a core structure for synthesizing compounds with significant antimicrobial and antitubercular properties. Researchers have developed various derivatives by molecular transformations around this nucleus, aiming to enhance these activities. For instance, derivatives synthesized from this compound showed promising results against microbial and tubercular strains. Compounds such as those incorporating 1,2,3-triazole and quinoxaline-1,4-di-N-oxide moieties have been evaluated for their efficacy against Mycobacterium tuberculosis and found to exhibit minimum inhibitory concentrations (MIC) that underline their potential as anti-tubercular agents (Singh et al., 2010); (Srinivasarao et al., 2020).
Anti-inflammatory Properties
Some derivatives of this compound have been explored for their anti-inflammatory activities. Through the synthesis of thioether derivatives, researchers aimed to assess their effectiveness in in vivo models of inflammation, such as carrageenan-induced rat paw edema. These studies highlight the potential of these derivatives in contributing to the development of new anti-inflammatory drugs (Singh et al., 2010).
Antidepressant and Antifungal Evaluation
The exploration of this compound derivatives extends into their potential antidepressant and antifungal effects. A study synthesized a series of amine derivatives and evaluated their efficacy in rat models for antidepressant activity and in vitro for antifungal activity. Results from these studies suggest that certain derivatives may possess dual functionalities, opening avenues for the development of multifunctional pharmaceutical agents (Kumar et al., 2011).
Analytical and Diagnostic Applications
Beyond pharmacological activities, this compound derivatives have been utilized in analytical and diagnostic methodologies. For instance, their application in detecting and quantifying biological compounds or markers has been explored, providing valuable tools in the diagnosis and study of various diseases. This highlights the versatility of this compound derivatives in both therapeutic and diagnostic fields (Taïbi et al., 2019).
Environmental and Material Science Applications
The utility of this compound extends into environmental science and material engineering, where its derivatives have been investigated for their roles in photodegradation processes and in the development of new materials with potential environmental benefits. Such applications underscore the broad impact of this compound beyond its biological activities (Pinna & Pusino, 2012).
Future Directions
Quinoxalines, including 2-Chloro-8-methylquinoxaline, continue to be a subject of extensive research due to their wide range of physicochemical and biological activities . Future research may focus on developing new synthetic strategies and methodologies to decorate the quinoxaline scaffold with proper functional groups .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit antibacterial activities
Mode of Action
Quinoxalinium salts have been reported to show a dual mode of action, involving nucleophilic addition and a host–guest type complex towards anion detection . More studies are required to understand the specific interactions of 2-Chloro-8-methylquinoxaline with its targets.
Result of Action
Quinoxaline derivatives have been reported to exhibit antibacterial activities . More research is needed to elucidate the specific effects of this compound.
properties
IUPAC Name |
2-chloro-8-methylquinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-3-2-4-7-9(6)12-8(10)5-11-7/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPRFQQQHIBASPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=CC(=N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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